ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves multiple steps. One common method includes the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves halogenation or alkylation, where specific atoms or groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating specific biological processes. For instance, it could inhibit viral replication by targeting viral enzymes or reduce inflammation by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Another fluorinated ester with similar structural features.
Ethyl (4-fluorobenzoyl)acetate: Used as a precursor in various synthetic reactions.
Uniqueness
Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate stands out due to its unique indazole core, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and fluorophenyl groups further enhances its versatility in scientific research .
Properties
Molecular Formula |
C17H19FN2O4 |
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Molecular Weight |
334.34 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C17H19FN2O4/c1-3-24-16(22)14-12(9-4-6-10(18)7-5-9)13-11(8-17(14,2)23)19-20-15(13)21/h4-7,12,14,23H,3,8H2,1-2H3,(H2,19,20,21) |
InChI Key |
HUFGRJPXPTUJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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